The Strategic Role of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
The Strategic Role of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – January 20, 2026 – As the landscape of medicinal chemistry evolves, the demand for sophisticated molecular building blocks has never been greater. Among these, fluorinated heterocyclic scaffolds have emerged as critical components in the design of novel therapeutics. This in-depth technical guide focuses on Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate , a key intermediate whose strategic incorporation of fluorine offers significant advantages in drug development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and pivotal role in contemporary pharmaceutical research.
Core Compound Identification and Properties
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a geminal fluoro-carbamoyl group at the 4-position. This unique substitution pattern imparts desirable physicochemical characteristics crucial for the development of drug candidates with enhanced metabolic stability and target affinity.
CAS Number: 918431-92-2[1][2][3][4]
Physicochemical Characteristics
A thorough understanding of the compound's properties is fundamental to its application. While some specific experimental values are not publicly available, a combination of data from suppliers and computational predictions provides a solid foundation for its use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉FN₂O₃ | [1] |
| Molecular Weight | 246.28 g/mol | [1] |
| Physical State | White powder | [1] |
| Purity | Typically ≥95% | [5] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | |
| Density | Not available | [2] |
Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in public literature. Researchers should determine these values experimentally as needed for their specific applications.
Synthesis and Mechanistic Insights
The primary synthetic route to Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate involves the amidation of its corresponding carboxylic acid precursor, 1-Boc-4-fluoro-4-piperidinecarboxylic acid.[1] This transformation is a cornerstone of medicinal chemistry, and understanding its mechanism is key to optimizing reaction conditions and yield.
Detailed Synthesis Protocol
This protocol is based on established literature procedures.[1]
Starting Material: 1-Boc-4-fluoro-4-piperidinecarboxylic acid Reagents: 4-methylmorpholine, Isopropyl chloroformate, Ammonia solution (0.5 M in dioxane) Solvents: Ethylene glycol dimethyl ether (DME), Toluene, Ethyl acetate (EtOAc)
Step-by-Step Procedure:
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Activation of the Carboxylic Acid: A solution of 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq) in ethylene glycol dimethyl ether is cooled to -15°C.
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To this solution, 4-methylmorpholine (1.0 eq) is added, followed by the dropwise addition of isopropyl chloroformate (1.2 eq, 1 M solution in toluene). This step forms a mixed anhydride, a highly reactive intermediate. The reaction is stirred at -15°C for approximately 10 minutes.
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Amidation: An ammonia solution (1.5 eq, 0.5 M in dioxane) is added to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred for 18 hours.
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Work-up and Purification: The solvents are removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate and washed sequentially with 1 N NaOH solution, water, and brine.
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The organic layer is dried over sodium sulfate, filtered, and concentrated to yield Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate as a white powder.[1]
Causality of Experimental Choices
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Low-Temperature Activation: The formation of the mixed anhydride with isopropyl chloroformate is performed at -15°C to prevent side reactions and decomposition of the reactive intermediate.
-
Base Selection: 4-methylmorpholine is a non-nucleophilic base used to neutralize the HCl generated during the formation of the mixed anhydride, driving the reaction forward without competing with the ammonia nucleophile.
-
Solvent System: The use of DME and dioxane provides a suitable non-protic environment for the reaction, ensuring the stability of the reactive intermediates.
Reaction Mechanism Workflow
The synthesis proceeds through a classic nucleophilic acyl substitution mechanism.
Caption: Synthesis workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of a fluorine atom onto a piperidine ring is a well-established strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity can alter the pKa of nearby basic nitrogen atoms, reduce metabolic liability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
The geminal fluoro-carbamoyl moiety in Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate offers a unique three-dimensional exit vector for further chemical elaboration. This makes it a valuable building block for creating libraries of complex molecules for screening against various biological targets. While specific drug candidates containing this exact fragment are often proprietary, its structural motifs are found in compounds targeting a range of diseases. For instance, piperidine cores are prevalent in central nervous system (CNS) agents, and the strategic placement of fluorine can improve blood-brain barrier permeability.
This compound serves as a crucial intermediate in the synthesis of more complex molecules, as evidenced by its citation in patents related to the preparation of novel therapeutics. For example, it is referenced in patent literature concerning the synthesis of compounds for treating Bruton's tyrosine kinase (Btk) related diseases.[6]
Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage of Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate are imperative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds and general chemical safety principles should be followed.
General Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media if necessary.
Storage Recommendations:
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
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Environment: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Researchers are strongly advised to consult the supplier's safety information and adhere to their institution's chemical hygiene plan.
Conclusion
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate represents a sophisticated and valuable building block in the arsenal of the modern medicinal chemist. Its unique combination of a Boc-protected piperidine scaffold with a strategically positioned fluoro-carbamoyl group provides a versatile platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important intermediate in their drug discovery endeavors.
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Biolandes. CHEMICAL SAFETY DATA SHEET. [Link]
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PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. [Link]
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MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
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Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]
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Google Patents. Patent Application Publication (10) Pub. No.: US 2015/0259354 A1. [Link]
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Hong Kong Baptist University - HKBU Scholars. Direct amidation of carboxylic acids with tertiary amines: Amide formation over copper catalysts through C-N bond cleavage. [Link]
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ResearchGate. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF. [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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PubChem. Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. [Link]
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
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